molecular formula C11H9F3N2O2 B13675226 2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol

2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol

Cat. No.: B13675226
M. Wt: 258.20 g/mol
InChI Key: FPROUGOYOMGCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol is a chemical compound with the molecular formula C11H9F3N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Phenylimidazole: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    4-(Trifluoromethoxy)phenylimidazole: Similar structure but without the hydroxyl group.

Uniqueness: 2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol is unique due to the presence of both the trifluoromethoxy group and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

[2-[4-(trifluoromethoxy)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)10-15-5-8(6-17)16-10/h1-5,17H,6H2,(H,15,16)

InChI Key

FPROUGOYOMGCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.